molecular formula C13H14N4O3S B5521961 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5521961
M. Wt: 306.34 g/mol
InChI Key: LWINCFZVGZXZPZ-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a nitro group, a methyl group, and a methylsulfanyl group attached to an imidazole ring, which is further connected to a phenylacetamide moiety

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antiparasitic properties due to the presence of the nitroimidazole moiety.

    Biological Research: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group forms amino derivatives.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to target anaerobic microorganisms and parasites.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole compound used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Used for its antiparasitic and antibacterial effects.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitroimidazole compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9-14-7-13(17(19)20)16(9)8-12(18)15-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWINCFZVGZXZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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